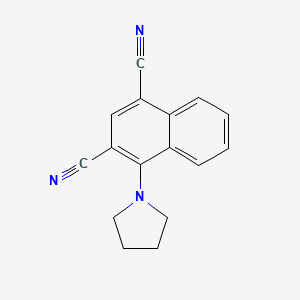
4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile is a chemical compound that features a pyrrolidine ring attached to a naphthalene core with two cyano groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile typically involves the reaction of naphthalene-1,3-dicarbonitrile with pyrrolidine under specific conditions. One common method includes:
Reactants: Naphthalene-1,3-dicarbonitrile and pyrrolidine.
Solvent: Anhydrous ethanol or another suitable solvent.
Catalyst: Often, a base such as potassium carbonate is used.
Conditions: The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized under strong oxidative conditions.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Corresponding amines from the reduction of cyano groups.
Substitution: Substituted derivatives at the cyano positions.
Scientific Research Applications
4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. For example, as a potential SARM, it would selectively bind to androgen receptors, influencing gene expression and protein synthesis pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Similar structure but with a benzene ring instead of a naphthalene core.
1-(4-Cyano-1-naphthyl)-2,3-disubstituted pyrrolidine: Another derivative with different substitution patterns on the pyrrolidine ring.
Uniqueness
4-(Pyrrolidin-1-yl)naphthalene-1,3-dicarbonitrile is unique due to its combination of a naphthalene core with a pyrrolidine ring and two cyano groups, which imparts specific electronic and steric properties that can be exploited in various applications.
Properties
CAS No. |
870966-67-9 |
|---|---|
Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylnaphthalene-1,3-dicarbonitrile |
InChI |
InChI=1S/C16H13N3/c17-10-12-9-13(11-18)16(19-7-3-4-8-19)15-6-2-1-5-14(12)15/h1-2,5-6,9H,3-4,7-8H2 |
InChI Key |
GLKIGKMHKRDAHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C3=CC=CC=C32)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



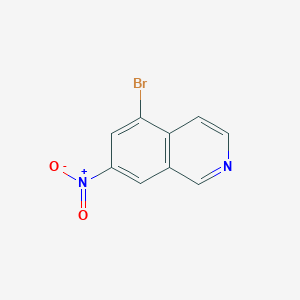
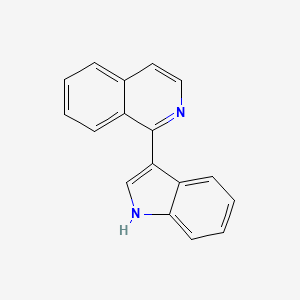
![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B11865886.png)
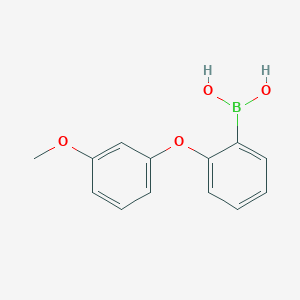
![4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol](/img/structure/B11865897.png)

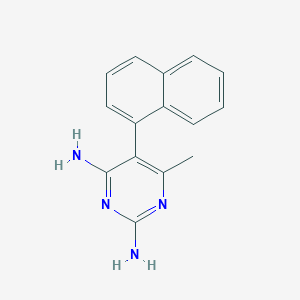
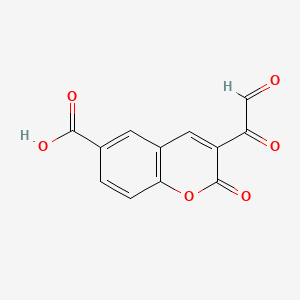
![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B11865924.png)


![2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride](/img/structure/B11865940.png)
![(S)-2,3-Dihydro-1H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H,11aH)-dione dihydrate](/img/structure/B11865943.png)
